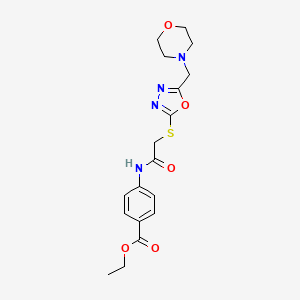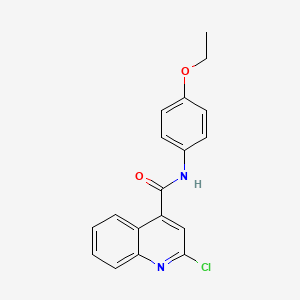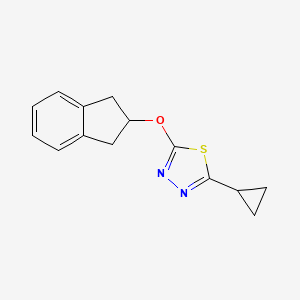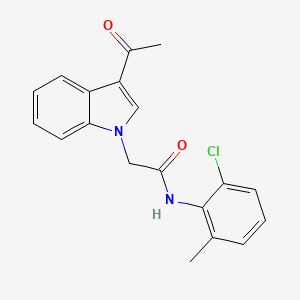
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including furan, thiophene, and benzofuran . These types of compounds often exhibit a wide range of biological and medicinal activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiophene derivatives are typically synthesized through condensation reactions, such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The compound likely has a high degree of conjugation, which could impact its chemical properties .Chemical Reactions Analysis
Thiophene derivatives, like the one in your compound, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the degree of conjugation, the presence of polar functional groups, and the overall size and shape of the molecule .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide, also known as N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide:
Antibacterial Activity
This compound has shown significant potential as an antibacterial agent. The furan and thiophene moieties are known for their antimicrobial properties, making this compound effective against a variety of bacterial strains. Research has demonstrated its ability to inhibit the growth of both gram-positive and gram-negative bacteria, which is crucial in the fight against antibiotic-resistant infections .
Enzyme Inhibition
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide has been studied for its enzyme inhibition properties. It has shown promising results in inhibiting enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes are targets for treating conditions like Alzheimer’s disease and other neurodegenerative disorders .
Anticancer Activity
The compound has been investigated for its anticancer properties. Benzofuran derivatives, in general, have been found to exhibit significant cell growth inhibitory effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. This makes it a potential candidate for developing new anticancer therapies .
Antifungal Properties
Research has also explored the antifungal properties of this compound. The presence of furan and thiophene rings contributes to its effectiveness against fungal pathogens. This application is particularly important in developing treatments for fungal infections, which are becoming increasingly resistant to existing antifungal drugs .
Neuroprotective Effects
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide has shown potential neuroprotective effects. Studies have indicated that it can protect neuronal cells from oxidative stress and other damaging factors, making it a promising candidate for treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. It has shown the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Properties
Research has highlighted the antioxidant properties of this compound. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and certain types of cancer .
Antiviral Activity
Finally, N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide has been studied for its antiviral properties. It has shown effectiveness against various viral pathogens, making it a potential candidate for developing new antiviral drugs .
These diverse applications highlight the compound’s potential in various fields of scientific research and its promise as a versatile therapeutic agent.
IntechOpen Journal of the Iranian Chemical Society RSC Publishing
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4S/c21-18(15-6-3-9-23-15)17-8-7-13(25-17)11-20-19(22)16-10-12-4-1-2-5-14(12)24-16/h1-10H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLCXYYPVPFEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)
![3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2491748.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)
![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491750.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)



![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)


![2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B2491764.png)